molecular formula C12H16N2O2S2 B1667568 Aprikalimum CAS No. 132562-26-6

Aprikalimum

Cat. No. B1667568
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aprikalim is a potent, specific, and selective opener of ATP-sensitive K+ (KATP) channels. Aprikalim affords cardioprotection and at higher doses also causes peripheral or coronary vasodilatation.

Scientific Research Applications

Potassium Channel Modulation in Myometrium

Aprikalimum has been studied for its ability to relax human myometrium by opening potassium channels, potentially useful in treating dysmenorrhea and preterm labor (Cheuk et al., 1993).

Cerebral Arteriole Function Post-Ischemia

Research has shown that aprikalimum can modulate arteriolar dilation responses after ischemia, suggesting its role in managing ischemic conditions in cerebral tissues (Bari et al., 1996).

Cardioprotective Effects

Studies indicate that aprikalimum, as a potassium channel opener, can reduce myocardial infarct size and improve cardiac function post-ischemia in animal models, highlighting its potential cardioprotective applications (Auchampach et al., 1991).

Interaction with Free Radicals in Cardiac Tissue

Aprikalimum has demonstrated cardioprotective effects against oxygen-derived free radicals in isolated rabbit hearts, suggesting its role in managing oxidative stress in cardiac tissues (Pignac et al., 1996).

Neuroprotective Effects in Spinal Cord Ischemia

Research shows that aprikalimum can reduce the severity of spinal cord ischemic injury in a rabbit model, indicating its potential as a neuroprotective agent (Lozos et al., 2013).

Modulation of Vascular Tone in Bypass Grafts

Aprikalimum has been observed to affect vasorelaxation in human conduit arteries used as coronary bypass grafts, which could have implications for its use in various clinical settings related to vascular surgeries (He & Yang, 2003).

properties

CAS RN

132562-26-6

Product Name

Aprikalimum

Molecular Formula

C12H16N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1

InChI Key

GKEMHVLBZNVZOI-SJKOYZFVSA-N

Isomeric SMILES

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2

SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aprikalim
N-methyl-2-(3-pyridyl)tetrahydrothiopyran-2-carbothioamide-1-oxide
RP 49356
RP 52891
RP-49356
RP-52891

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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